Methyl{[methyl(2-methylbenzene-1-sulfonyl)amino]sulfanyl}carbamyl fluoride
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Overview
Description
Methyl{[methyl(2-methylbenzene-1-sulfonyl)amino]sulfanyl}carbamyl fluoride is a complex organic compound that features a sulfonamide group, a carbamyl fluoride group, and a methyl-substituted benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl{[methyl(2-methylbenzene-1-sulfonyl)amino]sulfanyl}carbamyl fluoride typically involves multiple steps, starting with the preparation of the 2-methylbenzene-1-sulfonyl chloride. This intermediate is then reacted with methylamine to form the sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl{[methyl(2-methylbenzene-1-sulfonyl)amino]sulfanyl}carbamyl fluoride can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Oxidation and Reduction: The sulfonamide and sulfanyl groups can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) under acidic conditions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can yield halogenated or nitrated derivatives of the original compound .
Scientific Research Applications
Methyl{[methyl(2-methylbenzene-1-sulfonyl)amino]sulfanyl}carbamyl fluoride has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl{[methyl(2-methylbenzene-1-sulfonyl)amino]sulfanyl}carbamyl fluoride involves its interaction with molecular targets through its functional groups. The sulfonamide group can form hydrogen bonds, while the carbamyl fluoride group can participate in nucleophilic substitution reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl{[methyl(4-methylbenzene-1-sulfonyl)amino]sulfanyl}carbamyl fluoride
- 1-Methyl-2-(phenylsulfanyl)benzene
Uniqueness
Methyl{[methyl(2-methylbenzene-1-sulfonyl)amino]sulfanyl}carbamyl fluoride is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
CAS No. |
58955-74-1 |
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Molecular Formula |
C10H13FN2O3S2 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
N-methyl-N-[methyl-(2-methylphenyl)sulfonylamino]sulfanylcarbamoyl fluoride |
InChI |
InChI=1S/C10H13FN2O3S2/c1-8-6-4-5-7-9(8)18(15,16)13(3)17-12(2)10(11)14/h4-7H,1-3H3 |
InChI Key |
SNIWUNYXFBYDOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)N(C)SN(C)C(=O)F |
Origin of Product |
United States |
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